molecular formula C8H3Cl2F3O B1365651 4-Chloro-2-(trifluoromethyl)benzoyl chloride CAS No. 98187-13-4

4-Chloro-2-(trifluoromethyl)benzoyl chloride

Cat. No. B1365651
CAS RN: 98187-13-4
M. Wt: 243.01 g/mol
InChI Key: SBWSLWFNEXVAAY-UHFFFAOYSA-N
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Description

4-Chloro-2-(trifluoromethyl)benzoyl chloride is a chemical compound with the CAS Number: 98187-13-4. It has a molecular weight of 243.011. It is stored at a temperature of 2-8°C in an inert atmosphere1. The compound is in liquid form1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 4-Chloro-2-(trifluoromethyl)benzoyl chloride.



Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2-(trifluoromethyl)benzoyl chloride1. The InChI code is 1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving 4-Chloro-2-(trifluoromethyl)benzoyl chloride.



Physical And Chemical Properties Analysis

This compound has a purity of 98%1. It is a liquid at room temperature1. The compound is stored in an inert atmosphere at a temperature between 2-8°C1.


Scientific Research Applications

Acylation of Azaindoles

4-Chloro-2-(trifluoromethyl)benzoyl chloride is utilized in the acylation of azaindoles, specifically at the C-3 position. This process involves the use of acyl chlorides, including 4-chloro-2-(trifluoromethyl)benzoyl chloride, with AlCl3 in CH2Cl2, showing effective results in modifying azaindoles, which are significant in various chemical applications (Zhang et al., 2002).

Synthesis of Benzoyl Compounds

This compound plays a crucial role in the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride, a vital drug intermediate. The synthesis process involves bromination, carboxylation, and chlorination, demonstrating a simple technique with high economic value (Zhou Xiao-rui, 2006).

In Friedel–Crafts Acylation Reactions

It is also used in Friedel–Crafts acylation reactions, specifically in ionic liquids. These reactions involve aromatic electrophilic substitution processes, such as benzoylation and acetylation, catalyzed by metal triflates. This showcases the compound's utility in enhancing chemical synthesis processes (Ross & Xiao, 2002).

Formation of Benzophenones

The compound is involved in the formation of benzophenones, such as in the selective synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone. This process includes fluorination and a subsequent Friedel–Crafts reaction, highlighting its role in the industrial-scale synthesis of specialized chemical compounds (Karrer, Meier, & Pascual, 2000).

Synthesis of Novel Heterocycles

It contributes to the synthesis of novel heterocycles, providing pathways for creating unique chemical structures. This application is crucial in developing new compounds with potential utility in various fields, including pharmaceuticals (Coppo & Fawzi, 1998).

Synthesis of Quinazolinones

The compound is used in the synthesis of 4(3H)-quinazolinones, where 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles. This showcases its utility in the creation of compounds with potential pharmaceutical applications (Deetz, Malerich, Beatty, & Smith, 2001).

In Trifluoromethylations

This compound is also used in trifluoromethylations, reacting with inorganic and organic acid chlorides. This application is particularly significant in the synthesis of trifluoromethylated compounds, expanding its utility in chemical synthesis (Dukat & Naumann, 1985).

Future Directions

Unfortunately, I couldn’t find specific information on the future directions of 4-Chloro-2-(trifluoromethyl)benzoyl chloride.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.


properties

IUPAC Name

4-chloro-2-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O/c9-4-1-2-5(7(10)14)6(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWSLWFNEXVAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40402105
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(trifluoromethyl)benzoyl chloride

CAS RN

98187-13-4
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98187-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40402105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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